Endostatin

描述

内皮抑素是一种天然存在的 20 kDa C 末端片段,来源于 XVIII 型胶原蛋白。它以其强大的抗血管生成特性而闻名,这意味着它可以抑制新血管的形成。 这种特性使内皮抑素成为癌症治疗的有希望的候选药物,因为它有可能通过切断肿瘤的血液供应来饿死肿瘤 .

准备方法

合成路线和反应条件: 内皮抑素可以通过重组 DNA 技术生产。编码内皮抑素的基因被插入到合适的表达载体中,然后被导入宿主细胞中,例如大肠杆菌或酵母菌。 宿主细胞在特定条件下培养以表达内皮抑素蛋白,然后使用亲和层析等技术进行纯化 .

工业生产方法: 在工业环境中,内皮抑素的大规模生产涉及使用生物反应器培养宿主细胞。该过程包括发酵、细胞裂解和蛋白质纯化步骤。 重组人内皮抑素 (rh-Es) 变体已于 2006 年在中国获得批准用于治疗非小细胞肺癌 .

化学反应分析

反应类型: 内皮抑素主要经历蛋白水解裂解反应。 它是由蛋白酶(如组织蛋白酶)对 XVIII 型胶原蛋白进行裂解而产生的 .

常用试剂和条件: 内皮抑素的生产涉及在受控条件下使用特定蛋白酶,以确保 XVIII 型胶原蛋白的正确裂解 .

形成的主要产物: 这些反应的主要产物是内皮抑素蛋白本身,它保留了其抗血管生成特性 .

科学研究应用

内皮抑素在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。

化学: 在化学领域,研究内皮抑素与各种受体的相互作用及其在抑制血管生成中的作用 .

生物学: 在生物学研究中,内皮抑素用于研究血管生成的机制以及细胞外基质成分在调节血管形成中的作用 .

医学: 内皮抑素因其在癌症治疗中的潜力而得到广泛研究。 它已被证明可以抑制动物模型中原发肿瘤和转移的生长 . 临床试验表明其在治疗非小细胞肺癌和其他恶性肿瘤中的有效性 .

工业: 在制药行业,内皮抑素用于开发抗癌药物。 其重组形式 rh-Es 与其他疗法联合使用,以提高治疗效果 .

作用机制

相似化合物的比较

内皮抑素经常与其他抗血管生成剂进行比较,例如血管生成抑制素和血小板反应蛋白。

类似化合物:

血管生成抑制素: 另一种内源性血管生成抑制剂,来源于纤溶酶原。

血小板反应蛋白: 一种通过与内皮细胞上的受体结合并阻止其增殖来抑制血管生成的糖蛋白.

独特性: 内皮抑素的独特之处在于它能够与多种受体结合并干扰血管生成中涉及的多种信号通路。 其广谱抗血管生成活性以及相对较低的毒性使其成为癌症治疗的有希望的候选药物 .

总之,内皮抑素是一种强大的抗血管生成剂,在癌症治疗中具有巨大的潜力。它抑制血管形成和诱导内皮细胞凋亡的能力使其成为对抗癌症的宝贵工具。

属性

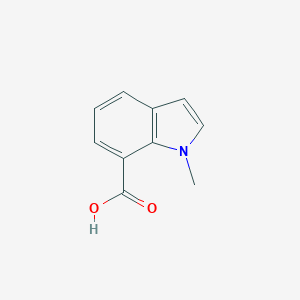

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)